2-Ethyl-1-{4-[(pyrimidin-4-yl)amino]piperidin-1-yl}butan-1-one
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Overview
Description
2-Ethyl-1-{4-[(pyrimidin-4-yl)amino]piperidin-1-yl}butan-1-one is a complex organic compound that features a pyrimidine ring, a piperidine ring, and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-{4-[(pyrimidin-4-yl)amino]piperidin-1-yl}butan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via a nucleophilic substitution reaction, where an appropriate pyrimidine derivative reacts with the piperidine intermediate.
Attachment of the Butanone Moiety: The final step involves the attachment of the butanone moiety through an alkylation reaction, using an alkyl halide and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-{4-[(pyrimidin-4-yl)amino]piperidin-1-yl}butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can modify the pyrimidine or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives of the original compound.
Scientific Research Applications
2-Ethyl-1-{4-[(pyrimidin-4-yl)amino]piperidin-1-yl}butan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-{4-[(pyrimidin-4-yl)amino]piperidin-1-yl}butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit protein kinases, which play a crucial role in cell signaling pathways related to cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also feature a piperidine and pyrimidine ring and are known for their inhibitory activity against protein kinases.
Aminopyrimidines: These compounds share the pyrimidine ring structure and are known for their diverse biological activities.
Uniqueness
2-Ethyl-1-{4-[(pyrimidin-4-yl)amino]piperidin-1-yl}butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and development.
Properties
Molecular Formula |
C15H24N4O |
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Molecular Weight |
276.38 g/mol |
IUPAC Name |
2-ethyl-1-[4-(pyrimidin-4-ylamino)piperidin-1-yl]butan-1-one |
InChI |
InChI=1S/C15H24N4O/c1-3-12(4-2)15(20)19-9-6-13(7-10-19)18-14-5-8-16-11-17-14/h5,8,11-13H,3-4,6-7,9-10H2,1-2H3,(H,16,17,18) |
InChI Key |
LHPLXSRRZCXVRV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)N1CCC(CC1)NC2=NC=NC=C2 |
Origin of Product |
United States |
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